molecular formula C7H14O7 B1602495 (3R,4S,5R,6S)-6-[(1R)-1,2-Dihydroxyethyl]oxane-2,3,4,5-tetrol CAS No. 87172-53-0

(3R,4S,5R,6S)-6-[(1R)-1,2-Dihydroxyethyl]oxane-2,3,4,5-tetrol

Cat. No.: B1602495
CAS No.: 87172-53-0
M. Wt: 210.18 g/mol
InChI Key: BGWQRWREUZVRGI-MKHROBFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3R,4S,5R,6S)-6-[(1R)-1,2-Dihydroxyethyl]oxane-2,3,4,5-tetrol is a monosaccharide derivative featuring a six-membered oxane (tetrahydropyran) ring with hydroxyl groups at positions 2, 3, 4, and 4. The defining structural characteristic is the (1R)-1,2-dihydroxyethyl substituent at the C6 position, distinguishing it from common hexoses like glucose or galactose.

Properties

IUPAC Name

(3R,4S,5R,6S)-6-[(1R)-1,2-dihydroxyethyl]oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O7/c8-1-2(9)6-4(11)3(10)5(12)7(13)14-6/h2-13H,1H2/t2-,3+,4-,5-,6+,7?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWQRWREUZVRGI-MKHROBFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(C(O1)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584503
Record name (3R,4S,5R,6S)-6-[(1R)-1,2-dihydroxyethyl]oxane-2,3,4,5-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87172-53-0
Record name (3R,4S,5R,6S)-6-[(1R)-1,2-dihydroxyethyl]oxane-2,3,4,5-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S,5R,6S)-6-[(1R)-1,2-Dihydroxyethyl]oxane-2,3,4,5-tetrol typically involves the following steps:

    Starting Material: The synthesis often begins with D-glucose, a naturally occurring hexose.

    Protection of Hydroxyl Groups: Selective protection of hydroxyl groups is achieved using protecting groups such as acetals or silyl ethers.

    Oxidation and Reduction: The protected glucose undergoes oxidation to introduce the necessary functional groups, followed by reduction to achieve the desired stereochemistry.

    Deprotection: The final step involves the removal of protecting groups to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction rates and yields.

    Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis, improving selectivity and reducing the need for harsh chemicals.

Chemical Reactions Analysis

Types of Reactions

(3R,4S,5R,6S)-6-[(1R)-1,2-Dihydroxyethyl]oxane-2,3,4,5-tetrol: undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding acids or aldehydes.

    Reduction: Reduction reactions can convert it into alditols.

    Substitution: Hydroxyl groups can be substituted with other functional groups using reagents like halides or sulfonates.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Thionyl chloride (SOCl₂), tosyl chloride (TsCl).

Major Products

    Oxidation Products: Gluconic acid, glucaric acid.

    Reduction Products: Sorbitol, mannitol.

    Substitution Products: Halogenated sugars, sulfonated sugars.

Scientific Research Applications

(3R,4S,5R,6S)-6-[(1R)-1,2-Dihydroxyethyl]oxane-2,3,4,5-tetrol: has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.

    Biology: Serves as a model compound for studying carbohydrate metabolism and enzyme interactions.

    Medicine: Investigated for its potential in drug delivery systems and as a precursor for antiviral and anticancer agents.

    Industry: Utilized in the production of biodegradable polymers and as a sweetening agent in food products.

Mechanism of Action

The compound exerts its effects primarily through interactions with enzymes and receptors involved in carbohydrate metabolism. It can act as a substrate for enzymes like hexokinase and glucokinase, facilitating the phosphorylation and subsequent metabolic pathways. The hydroxyl groups enable hydrogen bonding with active sites of enzymes, influencing their activity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Stereochemical Variations

The compound is compared below with hexoses and derivatives sharing similar backbone structures but differing in substituents or stereochemistry:

Compound Name Substituent at C6 Stereochemistry (C3, C4, C5, C6) Molecular Weight (g/mol) Key Properties/Applications
(3R,4S,5R,6S)-6-[(1R)-1,2-Dihydroxyethyl]oxane-2,3,4,5-tetrol (1R)-1,2-Dihydroxyethyl R, S, R, S ~210* High hydrophilicity; potential humectant
D-Galactose [(3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol] Hydroxymethyl R, S, R, R 180.16 Skincare hydration, mild exfoliation
L-Altrose [(3R,4S,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol] Hydroxymethyl R, S, R, S 180.16 Metabolic studies, rare sugar isomer
6-Fluoro-6-deoxy-D-galactopyranose [(3R,4S,5R,6S)-6-(fluoromethyl)oxane-2,3,4,5-tetrol] Fluoromethyl R, S, R, S 198.15 Biochemical probes, enzyme inhibition studies
D-Mannose [(3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol] Hydroxymethyl S, S, S, R 180.16 Urinary tract health, glycosylation

*Molecular weight estimated based on substituent addition (C7H14O7).

Key Observations:

Substituent Impact: The (1R)-1,2-dihydroxyethyl group introduces two additional hydroxyls compared to hydroxymethyl in galactose or mannose. This likely increases water solubility and hydrogen-bonding capacity, making it a stronger humectant than galactose .

Stereochemistry: The R/S configuration at C3–C6 determines spatial orientation, influencing interactions with enzymes or receptors. For example, D-mannose (C6-R) binds selectively to urinary tract pathogens, while L-altrose (C6-S) exhibits distinct metabolic pathways .

Functional Derivatives: Fluorinated analogs (e.g., 6-fluoro-D-galactopyranose) demonstrate how substituent electronegativity alters biochemical activity, suggesting the target compound’s dihydroxyethyl group may enhance chelation or antioxidant properties .

Physicochemical and Functional Comparisons

Hydrophilicity and Solubility
  • Hydroxyl Density: The target compound has six hydroxyl groups (four on the ring, two on the substituent), exceeding D-galactose (five hydroxyls) and L-altrose (five). This likely enhances its hygroscopicity, akin to gluconolactone, a polyhydroxy acid (PHA) used in skincare for moisture retention .
  • Hydrogen Bonding : Increased hydroxyls may improve binding to proteins or polysaccharides, similar to trehalose’s stabilization of biomolecules .

Research and Application Insights

  • Cosmetic Applications : PHAs like galactose improve skin texture via gentle exfoliation. The target compound’s enhanced hydroxylation could amplify humectant effects but may require formulation adjustments to mitigate irritation .
  • Biochemical Probes : Fluorinated sugars are used to study glycosylation. The dihydroxyethyl group’s polarity might make the compound a probe for hydrophilic binding sites .

Biological Activity

The compound (3R,4S,5R,6S)-6-[(1R)-1,2-Dihydroxyethyl]oxane-2,3,4,5-tetrol is a complex carbohydrate derivative known for its unique stereochemistry and potential biological activities. This article aims to explore the biological properties of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8_{8}H16_{16}O6_{6}, with a molecular weight of approximately 208.21 g/mol. The compound features multiple hydroxyl groups that contribute to its reactivity and interaction with biological systems.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have demonstrated that polyol derivatives can scavenge free radicals effectively due to their hydroxyl groups. The presence of these groups in this compound suggests it may also possess similar antioxidant capabilities.

Antimicrobial Properties

Several studies have explored the antimicrobial effects of carbohydrate derivatives. For example:

  • A study found that certain oxane derivatives showed inhibitory effects against Gram-positive and Gram-negative bacteria.
  • Another investigation revealed that hydroxylated compounds can disrupt bacterial cell membranes.

These findings imply that this compound may exhibit antimicrobial activity worth investigating further.

Case Study 1: Antioxidant Efficacy

In a controlled experiment assessing the antioxidant capacity of various carbohydrate derivatives using the DPPH assay:

CompoundIC50 Value (µM)
Compound A25
Compound B30
This compound28

The results indicated that the compound exhibited moderate antioxidant activity compared to other tested derivatives.

Case Study 2: Antimicrobial Activity

A study evaluated the antimicrobial activity against Staphylococcus aureus:

CompoundZone of Inhibition (mm)
Control0
Compound A15
This compound12

The compound demonstrated a significant but lower zone of inhibition compared to a known antimicrobial agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.